molecular formula C17H19N3O2S B2680315 N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide CAS No. 343818-09-7

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide

Cat. No. B2680315
CAS RN: 343818-09-7
M. Wt: 329.42
InChI Key: QEGXOQWIFNIDLF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, also known as EPH, is a chemical compound that has been extensively researched in the scientific community. EPH is a hydrazinecarbothioamide derivative that has shown promising results in various scientific research applications, especially in the field of medicine.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide and its derivatives have been explored in scientific research for various applications, primarily focusing on their synthesis, biological activities, and potential therapeutic applications. One area of study involves the synthesis of thiosemicarbazone derivatives, which are evaluated for their antibacterial and anticancer activities. For instance, a study focused on synthesizing and evaluating the DNA binding capabilities of novel bioactive thiazole derivatives linked to an N-phenylmorpholine moiety. These compounds exhibited significant antimicrobial and anti-cancer activities, highlighting their potential as therapeutic agents (Farghaly et al., 2020).

Antioxidant and Anticancer Properties

Further research has delved into the antioxidant properties of thiosemicarbazides. For example, a study on the inhibition potentials of some thiosemicarbazides for the corrosion of mild steel in an acidic medium indirectly sheds light on the antioxidant capabilities of these compounds, suggesting their broader application in protecting materials from oxidative damage (Ebenso et al., 2010). Additionally, novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been synthesized and evaluated for anticonvulsant activity, highlighting the role of these compounds in augmenting GABAergic neurotransmission, a potential anticonvulsant approach (Tripathi & Kumar, 2013).

Antimicrobial Activity

The antimicrobial activity of thiosemicarbazone derivatives has also been a focus of research. Studies have demonstrated the synthesis of various substituted oxadiazole derivatives from this compound, showing potent antibacterial activity against both Gram-negative and Gram-positive bacteria (Kaur et al., 2011). Another study synthesized and characterized novel thiosemicarbazones with significant antibacterial and antioxidant agents, indicating their potential in treating infections and oxidative stress-related conditions (Karaküçük-Iyidoğan et al., 2014).

Corrosion Inhibition

The application of thiosemicarbazide derivatives extends to corrosion inhibition, where hydroxy phenyl hydrazides, including this compound derivatives, have been investigated as corrosion impeding agents. These studies provide insights into the protective ability of these compounds against metal corrosion, offering potential applications in material science (Singh et al., 2021).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(2-phenylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-22-15-10-8-14(9-11-15)18-17(23)20-19-16(21)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGXOQWIFNIDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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